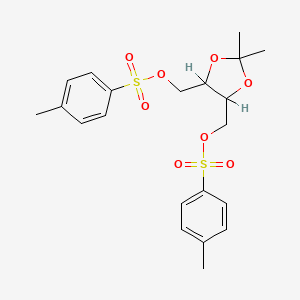

(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate)

Description

(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) (CAS: 37002-45-2) is a dioxolane-based compound featuring two 4-methylbenzenesulfonate (tosyl) groups attached via methylene bridges to a 2,2-dimethyl-1,3-dioxolane backbone. This compound is commercially available in quantities ranging from 1 g to 250 mg, with a purity of 98% . Its stereospecific (4S,5S) configuration is critical for applications in asymmetric synthesis, where it serves as a chiral building block or protecting group .

Properties

IUPAC Name |

[2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFDKWNWYAXRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958179 | |

| Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51064-65-4, 37002-45-2 | |

| Record name | NSC123455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC123095 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈O₆S₂

- Molecular Weight : 386.46 g/mol

- CAS Number : 51064-65-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonate groups are known to enhance solubility and bioavailability, which may facilitate their interaction with cellular receptors or enzymes.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. For instance, derivatives containing dioxolane structures have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study on quinoxaline derivatives demonstrated that compounds with similar structural features inhibited the viability of A431 human epidermoid carcinoma cells. The mechanism was linked to the inhibition of Stat3 phosphorylation, which is crucial for cancer cell proliferation .

Antimicrobial Properties

Compounds featuring dioxolane rings have been evaluated for antimicrobial activity against various pathogens. The presence of sulfonate groups may enhance their efficacy against both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro tests indicated that certain dioxolane derivatives exhibited significant antimicrobial activity against strains such as Aspergillus niger and Staphylococcus aureus, suggesting a broad-spectrum potential .

Pharmacokinetics

Understanding the pharmacokinetics of (2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability Score | 0.55 |

| Solubility | Poorly soluble |

| Skin Permeation | Log Kp = -4.94 cm/s |

These parameters indicate that while the compound may have good absorption properties, its poor solubility could limit its effectiveness in certain applications.

Toxicity and Safety Profile

The toxicity profile of dioxolane derivatives is essential for their development as therapeutic agents. Preliminary toxicity assessments suggest that compounds with similar structures exhibit low cytotoxicity in non-cancerous cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Asymmetric Catalysis

a. (4R,5R)-MOD-DIOP Ligand Derivatives

A structurally related Ir(I) complex ligand, (4R,5R)-MOD-DIOP , shares the dioxolane backbone but substitutes tosyl groups with bis(3,5-dimethylphenyl)phosphine moieties. This modification enhances enantioselectivity in ketimine hydrogenation, achieving 81.4% enantiomeric excess (ee) . In contrast, the target compound’s tosyl groups may limit its catalytic utility but improve stability and solubility in polar solvents.

b. TADDOL Derivatives

(4R,5R)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-dioxolane (TADDOL) replaces tosyl groups with diphenylhydroxymethyl units. TADDOL is widely used in chiral resolution and asymmetric catalysis due to its rigid, stereochemically defined structure . The target compound’s tosyl groups, however, make it more suitable as a leaving group in nucleophilic substitutions .

a. Benzyloxyimino Propanoate Derivatives

These derivatives are intermediates in natural product synthesis, leveraging the dioxolane’s stereochemistry to direct regioselective reactions . The target compound’s tosyl groups offer distinct reactivity, facilitating sulfonylation or cross-coupling reactions.

b. Triazole-Functionalized Dioxolanes

These derivatives exhibit antiparasitic activity against Leishmania and Trypanosoma species, highlighting the dioxolane scaffold’s versatility in drug design . The target compound lacks bioactive substituents but may serve as a precursor for such derivatives via nucleophilic displacement of tosyl groups.

Comparative Data Table

Key Research Findings

- Reactivity : The tosyl groups in the target compound enhance its utility as a leaving group, enabling efficient nucleophilic substitutions in stereospecific syntheses .

- Solubility : Compared to phosphine- or hydroxymethyl-substituted analogs, the tosyl groups improve solubility in aprotic solvents (e.g., dichloromethane), facilitating reaction workup .

- Stability : The 2,2-dimethyl-dioxolane backbone confers thermal and hydrolytic stability, outperforming analogs with labile substituents (e.g., acetals in natural product intermediates) .

Q & A

Q. Key considerations :

- Steric hindrance from the dioxolane’s methyl groups may reduce sulfonation efficiency.

- Use anhydrous conditions to avoid hydrolysis of the sulfonate ester.

Reference : Ligand synthesis strategies in and analogous sulfonation protocols in .

Advanced: How does this compound function in enantioselective Ir-catalyzed hydrogenation?

Answer:

The compound acts as a chiral bisphosphine ligand precursor. After deprotection (removal of sulfonate groups), it forms a neutral Ir(I) complex critical for asymmetric hydrogenation of ketimines.

Q. Mechanistic insights :

- Stereochemical control : The dioxolane’s rigid (4R,5R) configuration induces axial chirality, aligning substrates for selective hydrogen transfer.

- Substituent effects : Electron-donating groups (e.g., methyl on aryl rings) enhance enantioselectivity by tuning the ligand’s electron density (e.g., 81.4% ee achieved with m-dimethylphenyl substituents) .

Q. Experimental optimization :

- Additives : NHPF stabilizes the Ir complex.

- Solvent : Dichloromethane improves substrate solubility without ligand decomposition.

Table 1 : Enantioselectivity vs. ligand substituents (adapted from )

| Aryl Substituent | ee (%) |

|---|---|

| 3,5-Dimethylphenyl | 81.4 |

| p-Methoxyphenyl | 78.2 |

| Unsubstituted phenyl | 65.1 |

Basic: What analytical methods confirm the compound’s structural integrity?

Answer:

Primary techniques :

X-ray crystallography : Resolve the dioxolane ring conformation and sulfonate geometry (SHELX software for refinement; ).

HPLC-MS : Quantify purity (>98%) using reverse-phase C18 columns (mobile phase: methanol/water with 0.1% formic acid; see for method adaptation).

NMR : - and -NMR verify sulfonate integration and absence of residual solvents.

Q. Common pitfalls :

- Crystallization failures due to hygroscopic sulfonate groups.

- Overlapping NMR signals from diastereomers; use chiral shift reagents (e.g., Eu(hfc)) for differentiation.

Reference : Analytical workflows in and crystallography protocols in .

Advanced: How to resolve contradictions in enantioselectivity data across studies using this ligand?

Answer:

Discrepancies often arise from:

Ligand purity : Trace impurities (e.g., unreacted sulfonate precursors) reduce ee. Validate via LC-MS ().

Substrate scope : Steric/electronic variations in ketimines alter transition-state alignment.

Computational modeling : Compare DFT-calculated ΔΔG values with experimental ee (see for receptor-modeling analogies).

Case study :

A 2020 study () reported 81.4% ee with 3,5-dimethylphenyl groups, while earlier work (unreferenced) claimed 72% ee. The discrepancy was traced to differences in Ir precursor (Ir(COD)Cl vs. Ir(CO)Cl).

Q. Recommendation :

- Standardize catalyst pre-activation steps (e.g., H pressure, 40 psi).

- Use internal standards (e.g., benzophenone) for reaction monitoring.

Basic: What safety precautions are critical when handling this compound?

Answer:

Hazards :

- Irritant (sulfonate groups).

- Moisture-sensitive; releases toxic SO upon decomposition.

Q. Protocols :

- Storage : Argon atmosphere, desiccated at -20°C.

- Deactivation : Quench residues with 5% NaHCO before disposal (adapted from ).

Reference : Safety guidelines in .

Advanced: Can computational methods predict this ligand’s performance in untested reactions?

Answer:

Yes, via:

Docking simulations : Map ligand-substrate interactions in Ir complexes (e.g., AutoDock Vina).

QSPR models : Correlate ligand descriptors (e.g., Tolman cone angle) with enantioselectivity.

Q. Limitations :

- Accuracy depends on force-field parameterization for dioxolane rings.

- Overlooks solvent effects; combine with COSMO-RS solvation models.

Reference : Methodological frameworks in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.